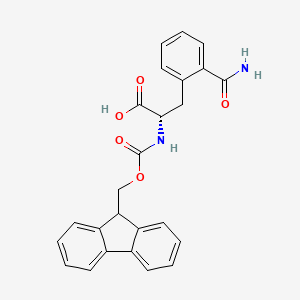

Fmoc-L-2-Carbamoylphenylalanine

Description

Contextualization as a Non-Canonical Amino Acid Building Block

In the realm of biochemistry, proteins are typically constructed from a set of twenty canonical amino acids (cAAs). However, the repertoire of amino acids extends far beyond this standard set to include non-canonical amino acids (ncAAs), also known as non-standard or unnatural amino acids. nih.govmdpi.com These ncAAs are derivatives of cAAs or entirely synthetic structures not directly encoded by the universal genetic code. nih.govmdpi.com They introduce a vast diversity of chemical functionalities, including alkynyl, azide, keto, and phosphate (B84403) groups, which can be used to modify proteins and peptides. nih.gov

Fmoc-L-2-Carbamoylphenylalanine is a prime example of such a non-canonical amino acid building block. chemimpex.com Its uniqueness stems from the carbamoyl (B1232498) moiety on the phenylalanine side chain. chemimpex.com The incorporation of ncAAs like this into a peptide sequence is a powerful strategy for creating peptidomimetics—molecules that mimic natural peptides but often possess enhanced characteristics such as increased stability against proteolytic degradation, constrained conformations, and improved biological activity. mdpi.comnih.gov The use of ncAAs is instrumental in overcoming the limitations of natural peptides as therapeutic agents. mdpi.com

Evolution of Fmoc-Based Chemistry in Advanced Synthesis Methodologies

The synthesis of peptides has been revolutionized by the development of solid-phase peptide synthesis (SPPS), a technique where a peptide chain is assembled sequentially while anchored to an insoluble resin support. lgcstandards.comresearchgate.net Within SPPS, two primary strategies have dominated the field: the tert-butyloxycarbonyl (Boc) strategy and the fluorenylmethoxycarbonyl (Fmoc) strategy. americanpeptidesociety.org

Developed in the late 1970s by Eric Atherton and Bob Sheppard, the Fmoc chemistry offered a milder and more versatile alternative to the established Boc method, which required harsh acidic conditions (like hydrogen fluoride (B91410) or trifluoroacetic acid) for deprotection. lgcstandards.comamericanpeptidesociety.orgnih.gov The Fmoc group is notably base-labile, meaning it can be removed under gentle conditions, typically with a solution of a secondary amine like piperidine (B6355638). chempep.comwikipedia.org

This orthogonality—where the N-terminal protecting group (Fmoc) and side-chain protecting groups (often acid-labile) can be removed under different chemical conditions—is a cornerstone of modern synthesis. nih.govchempep.com It allows for the synthesis of complex and modified peptides, including those with sensitive post-translational modifications like phosphorylation and glycosylation, which would not be stable under the harsh conditions of the Boc strategy. nih.gov The ease of automation, facilitated by UV monitoring of the Fmoc deprotection byproduct, and the commercial availability of high-purity Fmoc-amino acid building blocks have solidified Fmoc SPPS as the method of choice for most peptide synthesis applications today. nih.govwikipedia.org

Significance of this compound in the Design of Modified Peptides and Peptidomimetics

The true significance of this compound lies in its application as a specialized building block for designing modified peptides and peptidomimetics with novel functions. chemimpex.com The introduction of the carbamoylphenylalanine residue can profoundly influence the resulting peptide's properties. The carbamoyl group can introduce new hydrogen bonding capabilities, alter the electronic properties of the aromatic ring, and enforce specific conformational constraints on the peptide backbone.

These structural modifications are crucial in medicinal chemistry and drug development. chemimpex.com By incorporating this compound, researchers can create bioactive peptides with enhanced stability and reactivity. chemimpex.com Such modified peptides are valuable as potential therapeutic agents, as the precise control over the amino acid sequence and side-chain functionality is key to achieving desired biological activity and improving pharmacokinetic profiles. chemimpex.com Furthermore, this compound is employed in the study of protein-protein interactions and enzyme mechanisms, providing critical insights for advancing drug discovery. chemimpex.com Its use facilitates the synthesis of high-purity peptides, which is essential for developing more effective and targeted therapeutic solutions. chemimpex.com

Properties of this compound

| Property | Value |

| CAS Number | 959583-60-9 |

| Molecular Formula | C25H22N2O5 |

| Molecular Weight | 430.45 g/mol |

| Appearance | White powdery solid |

| Purity | ≥ 98% (HPLC) |

| Melting Point | 222-228 °C |

| Optical Rotation | [a]D25 = -60.1 ± 2º (c=1 in DMF) |

| Storage Conditions | 0-8 °C |

Data sourced from Chem-Impex. chemimpex.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(2-carbamoylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O5/c26-23(28)16-8-2-1-7-15(16)13-22(24(29)30)27-25(31)32-14-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h1-12,21-22H,13-14H2,(H2,26,28)(H,27,31)(H,29,30)/t22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHXIDHXZDZFPNT-QFIPXVFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Precision Synthesis Methodologies for Fmoc L 2 Carbamoylphenylalanine and Its Analogs

Stereoselective Synthesis of Fmoc-L-2-Carbamoylphenylalanine

The introduction of a carbamoyl (B1232498) group at the ortho position of the phenylalanine side chain, coupled with the need for high stereochemical purity, presents a significant synthetic challenge. The successful synthesis of this compound hinges on carefully optimized precursor functionalization and the application of advanced stereoselective methods.

Optimization of Precursor Functionalization and Protection Strategies

The synthesis typically commences with a suitably functionalized aromatic precursor that allows for the introduction of the carbamoyl group. A common strategy involves the use of 2-bromotoluene (B146081) or a related derivative as the starting material. The sequence of functional group transformations is critical to avoid interference between reactions. For instance, the introduction of the carbamoyl group, often via a nitrile hydrolysis or a palladium-catalyzed carbonylation, must be timed appropriately with the installation of the chiral amino acid backbone.

The protection strategy for the amino and carboxyl groups is paramount. The fluorenylmethyloxycarbonyl (Fmoc) group is employed for the protection of the α-amino group due to its base-lability, which offers orthogonality with acid-labile side-chain protecting groups. americanpeptidesociety.orgcreative-peptides.com The carboxyl group is typically protected as a methyl or ethyl ester during the initial synthetic steps.

A plausible synthetic route could involve the following key steps:

Bromination of a suitable toluene (B28343) derivative.

Cyanation of the aryl bromide to introduce the precursor to the carbamoyl group.

Asymmetric alkylation of a chiral glycine (B1666218) enolate equivalent with the functionalized benzyl (B1604629) bromide.

Hydrolysis of the nitrile to the carbamoyl group.

Fmoc protection of the amino group.

Saponification of the ester to yield the final this compound.

| Step | Reaction | Key Reagents and Conditions | Purpose |

| 1 | Precursor Functionalization | N-Bromosuccinimide (NBS), Benzoyl Peroxide | Introduction of a handle for subsequent C-C bond formation. |

| 2 | Carbamoyl Precursor Intro | Copper(I) Cyanide | Installation of the cyano group for later conversion to carbamoyl. |

| 3 | Stereocenter Formation | Chiral auxiliary (e.g., Evans oxazolidinone), LDA, functionalized benzyl bromide | Asymmetric introduction of the amino acid backbone. acs.orgacs.org |

| 4 | Carbamoyl Group Formation | Controlled acid or base hydrolysis | Conversion of the nitrile to the primary amide. |

| 5 | Amino Group Protection | Fmoc-OSu, NaHCO₃ | Protection of the α-amino group for peptide synthesis. wikipedia.org |

| 6 | Carboxyl Group Deprotection | LiOH, H₂O/THF | Final deprotection to yield the free carboxylic acid. |

Diastereoselective and Enantioselective Synthetic Routes

Achieving high stereoselectivity is the most critical aspect of the synthesis. Both diastereoselective and enantioselective approaches can be envisioned.

Diastereoselective Routes: These methods often rely on the use of a chiral auxiliary to control the stereochemical outcome of a key bond-forming reaction. acs.orgacs.org For example, the alkylation of a chiral glycine enolate derived from an Evans oxazolidinone with a 2-cyanobenzyl bromide derivative can proceed with high diastereoselectivity. Subsequent removal of the chiral auxiliary provides the desired L-amino acid enantiomer. Another approach involves the diastereoselective reduction of a chiral α-keto ester precursor.

Enantioselective Routes: Asymmetric hydrogenation of a prochiral dehydroamino acid precursor is a powerful enantioselective method. nih.govresearchgate.net This would involve the synthesis of an α,β-unsaturated precursor bearing the 2-carbamoylphenyl side chain, followed by hydrogenation using a chiral rhodium or ruthenium catalyst. Enzymatic resolution, using enzymes like phenylalanine dehydrogenase, can also be employed to selectively resolve a racemic mixture of the amino acid. rsc.org

| Method | Principle | Typical Reagents/Catalysts | Advantages | Challenges |

| Chiral Auxiliary Alkylation | Covalent attachment of a chiral molecule to guide the reaction stereochemistry. | Evans oxazolidinones, Schöllkopf bis-lactim ethers. acs.orgacs.org | High diastereoselectivity, reliable. | Requires additional steps for auxiliary attachment and removal. |

| Asymmetric Hydrogenation | Use of a chiral metal catalyst to deliver hydrogen to one face of a double bond. | Chiral Rh(DIPAMP), Ru(BINAP) catalysts. nih.gov | High enantioselectivity, catalytic. | Synthesis of the prochiral precursor can be complex. |

| Enzymatic Resolution | Use of an enzyme to selectively react with one enantiomer of a racemic mixture. | Phenylalanine dehydrogenase, acylases. rsc.org | Excellent enantioselectivity, mild conditions. | Limited to specific substrates, may result in lower yield of the desired enantiomer. |

Advanced Fmoc Protecting Group Manipulation in Constrained Systems

The manipulation of the Fmoc group in complex peptides, particularly those containing sterically hindered or functionally diverse amino acids like this compound, requires careful consideration to ensure high fidelity synthesis.

Selective Deprotection Protocols in Multi-functionalized Constructs

In solid-phase peptide synthesis (SPPS), the Fmoc group is typically removed using a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). peptide.comgenscript.com Standard conditions often involve 20% piperidine in DMF. wikipedia.org However, in multi-functionalized constructs, these standard conditions may need to be optimized to prevent side reactions with other protecting groups or sensitive functionalities within the peptide sequence. For instance, if the peptide contains other base-labile protecting groups, a milder deprotection cocktail, such as 2% piperidine and 2% 1,8-diazabicycloundec-7-ene (DBU) in DMF, might be employed to achieve selective Fmoc removal. peptide.com

Minimization of Side Reactions During Fmoc Cleavage in Complex Sequences

The cleavage of the Fmoc group liberates dibenzofulvene (DBF), which can undergo Michael addition with the newly deprotected amine, leading to the formation of a piperidine-DBF adduct. springernature.com While this is generally not problematic, in sterically hindered environments, the reaction of DBF with the peptide itself can become a competing side reaction. The presence of the ortho-carbamoyl group in this compound could potentially influence the local steric environment and reaction kinetics.

Common side reactions during Fmoc-SPPS include aspartimide formation when an aspartic acid residue is present, and diketopiperazine formation at the dipeptide stage. iris-biotech.de To mitigate aspartimide formation, the use of protecting groups like 3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl (Oxyma) as an additive during coupling can be beneficial. The choice of coupling reagents and reaction conditions is also critical.

To minimize side reactions, a scavenger can be added to the deprotection solution. For example, the addition of a small amount of a thiol scavenger like ethanedithiol (EDT) can help to trap reactive electrophiles that may be generated during the cleavage process. nih.gov Furthermore, careful monitoring of the deprotection reaction using UV spectroscopy to track the release of the DBF-piperidine adduct can ensure complete Fmox removal without prolonged exposure to basic conditions. wikipedia.org

| Side Reaction | Cause | Mitigation Strategy |

| Aspartimide Formation | Piperidine-catalyzed cyclization of aspartyl residues. iris-biotech.de | Use of additives like Oxyma during coupling; shorter deprotection times. |

| Diketopiperazine Formation | Intramolecular cyclization of the N-terminal dipeptide after Fmoc removal. iris-biotech.de | Use of 2-chlorotrityl chloride resin; immediate coupling of the third amino acid. uci.edu |

| Michael Addition of DBF | Reaction of liberated dibenzofulvene with nucleophiles. springernature.com | Use of piperidine as a scavenger; addition of other scavengers if necessary. |

| Incomplete Deprotection | Steric hindrance around the N-terminus. | Use of stronger base cocktails (e.g., with DBU); extended reaction times with monitoring. peptide.com |

Solution-Phase Synthesis Approaches for this compound-Containing Scaffolds

While solid-phase synthesis is the dominant method for preparing peptides, solution-phase synthesis offers advantages for the preparation of large quantities of peptides or for the synthesis of complex, non-linear scaffolds. nih.govslideshare.net The incorporation of this compound into such scaffolds requires careful planning of the synthetic strategy.

Solution-phase synthesis can be performed in a convergent or linear fashion. In a convergent approach, protected peptide fragments are synthesized separately and then coupled together. This strategy can be more efficient for the synthesis of large peptides. The choice of protecting groups is critical to ensure that only the desired amide bond is formed during the fragment coupling step.

A key challenge in solution-phase synthesis is the purification of intermediates. Group-assisted purification (GAP) chemistry is an emerging technique that facilitates purification by introducing a temporary auxiliary group that allows for easy separation of the product from reagents and byproducts without the need for chromatography. nih.gov

For the synthesis of scaffolds containing this compound, a typical solution-phase coupling would involve activating the carboxyl group of one peptide fragment (or amino acid) and reacting it with the free amine of another. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma to suppress racemization.

| Synthesis Strategy | Description | Advantages | Disadvantages |

| Linear Synthesis | Stepwise addition of amino acids to a growing peptide chain in solution. | Scalable, allows for purification of intermediates. | Tedious for long peptides, cumulative yield can be low. |

| Convergent (Fragment) Synthesis | Synthesis of protected peptide fragments followed by their coupling in solution. | More efficient for large peptides, easier purification of final product. | Risk of racemization during fragment coupling, potential solubility issues of protected fragments. |

| Group-Assisted Purification (GAP) | Use of a temporary auxiliary group to simplify purification. nih.gov | Avoids chromatography, reduces solvent usage. | Requires additional steps for auxiliary attachment and removal. |

Condensation Reactions and Coupling Agent Selection

The formation of the amide bond is a cornerstone of peptide synthesis, and the choice of coupling agent is paramount to the successful synthesis of this compound and its derivatives. A variety of condensing agents have been developed to facilitate this reaction under mild conditions, minimizing the risk of racemization and other side reactions. tcichemicals.com

Commonly employed coupling agents in peptide synthesis include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). tcichemicals.com The use of additives like 1-hydroxybenzotriazole (HOBt) with these reagents is a widely adopted strategy to enhance coupling efficiency and suppress side reactions. tcichemicals.comdaneshyari.com Phosphonium (B103445) salts, for instance, bromotripyrrolidinophosphonium hexafluorophosphate (B91526), offer an alternative that often does not require additives and can be effective even with sterically hindered amino acids. tcichemicals.com

In the synthesis of dipeptides containing carbamoylphenylalanine derivatives, coupling agents like O-benzotriazol-1-yl-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) in conjunction with HOBt have been successfully utilized. daneshyari.com For instance, the coupling of Fmoc-L-4-carbamoylphenylalanine with an amine was achieved using HBTU and HOBt in dimethylformamide (DMF). pnas.org Another example involves the use of PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) as a coupling agent. semanticscholar.org

The selection of the appropriate coupling agent depends on several factors, including the specific amino acids being coupled, the reaction scale, and the desired purity of the final product. The following table provides a summary of commonly used coupling agents and their applications.

| Coupling Agent | Additive(s) | Key Features & Applications |

| DCC (N,N'-dicyclohexylcarbodiimide) | HOBt | Widely used, but byproduct removal can be challenging. tcichemicals.com |

| EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt | Water-soluble byproduct allows for easy removal. tcichemicals.com |

| HBTU (O-benzotriazol-1-yl-N,N,N',N'-tetramethyluronium hexafluorophosphate) | HOBt | Effective for coupling carbamoylphenylalanine derivatives. daneshyari.compnas.org |

| PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | - | Strong coupling agent, often used for difficult couplings. semanticscholar.org |

| Phosphonium Salts | - | High reactivity, low epimerization, suitable for N-methyl amino acids. tcichemicals.com |

Purification Strategies for Solution-Synthesized Intermediates

The purification of intermediates synthesized in solution is a critical step to ensure the high quality of the final this compound product. Common purification techniques include extraction, crystallization, and chromatography.

Following a condensation reaction, an initial workup often involves washing the reaction mixture with acidic and basic aqueous solutions to remove unreacted starting materials and soluble byproducts. For example, after a coupling reaction, the mixture might be dissolved in a solvent like dichloromethane (B109758) and extracted with 1 N HCl, followed by basification of the aqueous phase to precipitate the product. semanticscholar.org

Crystallization is a powerful technique for purifying solid intermediates. The choice of solvent is crucial and is determined empirically to achieve high recovery of the pure compound.

For more challenging separations, or to achieve very high purity, column chromatography is the method of choice. Flash column chromatography, using silica (B1680970) gel as the stationary phase and a mixture of solvents like dichloromethane and methanol (B129727) as the eluent, has been effectively used to purify intermediates in the synthesis of carbamoylphenylalanine-containing peptides. pnas.org High-performance liquid chromatography (HPLC), particularly preparative HPLC, is employed for the final purification of peptides and peptide intermediates to achieve purities often exceeding 95%. google.com

Chemoenzymatic Synthesis of Peptides Incorporating this compound

Chemoenzymatic peptide synthesis combines the advantages of chemical synthesis with the high stereoselectivity and mild reaction conditions offered by enzymes. nih.gov This approach is particularly valuable for the synthesis of complex peptides where specific enzymatic transformations can be beneficial.

While the direct enzymatic synthesis of this compound itself is not extensively documented, the incorporation of this and other non-canonical amino acids into peptides can be achieved through chemoenzymatic strategies. These methods typically involve the chemical synthesis of the protected amino acid derivative, such as this compound, which is then used as a substrate in an enzyme-catalyzed peptide bond formation. nih.gov

Enzymes like proteases can catalyze the formation of peptide bonds in a process that is essentially the reverse of their natural hydrolytic function. nih.gov The reaction conditions, such as pH, temperature, and the choice of solvent (often an aqueous-organic mixture), are carefully controlled to favor synthesis over hydrolysis. nih.gov For instance, α-chymotrypsin has been used to catalyze peptide synthesis in frozen aqueous solutions, leading to high yields. nih.gov

The general strategy for incorporating this compound into a peptide chemoenzymatically would involve:

Chemical Synthesis: Preparation of this compound using the methods described previously.

Enzymatic Coupling: Using a suitable enzyme (e.g., a protease) to ligate the Fmoc-protected amino acid to another amino acid or a peptide fragment. The N-terminal Fmoc group would then be removed chemically to allow for further chain elongation.

This hybrid approach leverages the strengths of both chemical and biological synthesis to create complex peptides with high precision. nih.govnih.gov

Integration of Fmoc L 2 Carbamoylphenylalanine in Peptide and Peptidomimetic Architectures

Solid-Phase Peptide Synthesis (SPPS) Optimization with Fmoc-L-2-Carbamoylphenylalanine

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, and the efficient incorporation of non-canonical amino acids like this compound is crucial for expanding the chemical space of synthetic peptides. mdpi.comnih.gov

The loading efficiency can be determined by cleaving the Fmoc group and measuring the UV absorbance of the resulting dibenzofulvene-piperidine adduct. nih.govresearchgate.net For Fmoc-substituted resins, this determination is crucial for defining the batch size and subsequent reaction parameters. nih.gov The loading efficiency can be influenced by the choice of resin, the coupling method, and the specific amino acid being attached. For bulky amino acids like this compound, achieving high loading efficiency can be challenging.

Hyperacid-labile resins like 2-chlorotrityl resin are often preferred for sterically hindered amino acids as they allow for milder cleavage conditions, which can help to minimize side reactions. merckmillipore.com The loading of 2-chlorotrityl chloride resin is typically performed in dichloromethane (B109758) (DCM) with the use of a tertiary amine base such as diisopropylethylamine (DIPEA). uci.edu It is essential to use anhydrous conditions to prevent hydrolysis of the resin's chloro-trityl group. sigmaaldrich.com

Table 1: Resin Selection Guide for SPPS

| Desired C-terminus | Recommended Resin(s) | Key Considerations |

|---|---|---|

| Carboxylic Acid | Wang Resin, 2-Chlorotrityl Resin | 2-Chlorotrityl resin offers milder cleavage conditions. uci.edumerckmillipore.com |

| Amide | Rink Amide Resin | Standard choice for C-terminal amides. uci.edu |

The formation of the peptide bond is the core reaction in SPPS. The selection of coupling reagents and reaction conditions is critical for achieving high yields and purity, especially when incorporating sterically hindered amino acids. Common coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) and phosphonium (B103445) or aminium/uronium salts like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), and (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU). luxembourg-bio.compeptide.com

For hindered couplings, more potent activating agents are often necessary. A combination of a coupling reagent and an additive, such as ethyl cyano(hydroxyimino)acetate (Oxyma), is frequently used to enhance coupling efficiency and suppress racemization. nih.gov The choice of solvent also plays a significant role; N,N-dimethylformamide (DMF) is the most common solvent used in SPPS. mdpi.com However, alternative "green" solvents are being explored to improve the sustainability of peptide synthesis. researchgate.net

Table 2: Common Coupling Reagents for SPPS

| Reagent Class | Examples | Notes |

|---|---|---|

| Carbodiimides | DIC, EDC | Often used with additives like HOBt or Oxyma to reduce racemization. peptide.com |

| Phosphonium Salts | PyBOP, PyAOP | Highly efficient coupling reagents. peptide.com |

Research has shown that for difficult couplings, extending the reaction time or performing a second coupling can improve the yield. luxembourg-bio.com The use of microwave-assisted SPPS can also significantly accelerate coupling times. unifi.it

The bulky nature of the 2-carbamoylphenyl group in this compound can present steric challenges during peptide synthesis, potentially leading to incomplete couplings. To overcome this, several strategies can be employed. The use of more powerful coupling reagents, such as HATU or COMU, in combination with a suitable base like DIPEA, can enhance the acylation of the sterically hindered amine. luxembourg-bio.com Increasing the excess of the amino acid and coupling reagents can also drive the reaction to completion.

Another approach is to utilize pseudoprolines or other backbone protection strategies to disrupt secondary structures that can exacerbate steric hindrance during the synthesis of long peptides. nih.gov While this compound itself is not a proline analog, the principle of breaking up aggregating sequences is relevant.

Regioselectivity is generally not a concern with this compound as the Fmoc group protects the alpha-amino group, and the side chain carbamoyl (B1232498) group is typically stable under standard SPPS conditions. chemimpex.comaltabioscience.com

Design and Synthesis of Peptidomimetics Featuring this compound

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. sci-hub.se The incorporation of non-canonical amino acids like this compound is a key strategy in the design of novel peptidomimetics. nih.gov

The synthesis of peptidomimetics often involves modifications to the peptide backbone to introduce conformational constraints. sci-hub.se This can lead to analogs with improved binding affinity and selectivity for their biological targets. mdpi.com While specific examples of backbone modifications directly involving this compound are not extensively detailed in the provided search results, the general principles of peptidomimetic design can be applied.

For instance, the carbamoylphenylalanine moiety could be incorporated into cyclic peptides or peptides with other non-natural linkers to restrict their conformation. nih.gov The synthesis of such conformationally restricted analogs can lead to a better understanding of the bioactive conformation of a peptide. sci-hub.se

The carbamoyl group of the phenylalanine side chain can participate in specific non-covalent interactions, such as hydrogen bonding, with biological targets. nih.govcaltech.edu This makes the carbamoylphenylalanine moiety a valuable component for enhancing molecular recognition. The design of peptidomimetics can leverage these potential interactions to create molecules with high affinity and specificity for a particular protein or receptor.

By strategically placing the carbamoylphenylalanine residue within a peptide or peptidomimetic sequence, it is possible to target specific binding pockets and optimize interactions with the target molecule. nih.gov This approach is fundamental to drug discovery and the development of new therapeutic agents. frontiersin.org The ability to engineer specific interactions can lead to the development of potent and selective inhibitors or modulators of protein function. nih.gov

Conformational and Supramolecular Characterization of Fmoc L 2 Carbamoylphenylalanine Containing Systems

Advanced Spectroscopic Probing of Conformational Dynamics

Spectroscopic methods are pivotal in understanding the dynamic behavior of Fmoc-L-2-Carbamoylphenylalanine in various environments. These techniques provide a detailed picture of the molecule's secondary structure, the intricate network of hydrogen bonds, and its preferred conformations in solution.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Elucidation

Circular Dichroism (CD) spectroscopy is a powerful non-destructive technique for rapidly assessing the secondary structure of peptides and proteins in solution. nih.govharvard.edu By measuring the differential absorption of left and right circularly polarized light, CD provides information on the folding and conformational properties of molecules. nih.govamericanpeptidesociety.org The far-UV region of the CD spectrum (185-250 nm) is particularly sensitive to the regular repeating structures within a peptide backbone, such as α-helices and β-sheets. harvard.eduphotophysics.com

| Secondary Structure | Typical CD Spectral Features |

| α-Helix | Positive peak ~190 nm, Negative peaks ~208 nm and ~222 nm. photophysics.com |

| β-Sheet | Positive peak ~195 nm, Negative peak ~217 nm. americanpeptidesociety.org |

| Random Coil | Lack of strong, defined peaks. harvard.edu |

Recent advancements in CD spectroscopy, such as the BeStSel (Beta Structure Selection) method, have improved the accuracy of secondary structure estimation, especially for β-sheet rich proteins, by considering the twist of the β-sheets. nih.gov This enhanced analytical capability is crucial for understanding the structural impact of unique amino acid derivatives like this compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Hydrogen Bonding Networks

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying functional groups and probing the hydrogen bonding interactions within a molecular system. researchgate.netfrontiersin.org The principle lies in the absorption of specific frequencies of infrared light that correspond to the vibrational frequencies of chemical bonds. frontiersin.org Different functional groups, such as C=O, N-H, and O-H, exhibit characteristic absorption bands in the IR spectrum. upi.edu

For this compound and its derivatives, FTIR can provide detailed information about the hydrogen bonding network, which is crucial for understanding its supramolecular assembly. The carbamoyl (B1232498) group (-CONH2) and the amide linkages in peptides are key players in forming hydrogen bonds. A broad absorption band in the region of 3250-3650 cm⁻¹ is typically attributed to hydrogen-bonded N-H or O-H stretching vibrations. researchgate.net

Studies on amino acids in aqueous solutions using FTIR have shown that they can form stronger and shorter hydrogen bonds with water molecules compared to bulk water. nih.gov The hydrophobic side chain of an amino acid can enhance these interactions through a cooperative effect with the surrounding water network. nih.gov In the case of this compound, the interplay between the bulky, hydrophobic Fmoc group and the hydrogen-bonding capable carbamoylphenylalanine side chain can be investigated by analyzing shifts in the characteristic vibrational frequencies. This allows for a detailed characterization of both intramolecular and intermolecular hydrogen bonding, which dictates the conformational preferences and self-assembly properties of these molecules.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Implication for this compound Systems |

| N-H Stretch (Amide) | 3300 - 3500 | Indicates presence and nature of hydrogen bonding involving the amide groups. |

| C=O Stretch (Amide I) | 1630 - 1695 | Sensitive to secondary structure and hydrogen bonding patterns. |

| N-H Bend (Amide II) | 1510 - 1580 | Complements Amide I in structural analysis. |

| O-H Stretch (Carboxylic Acid/Water) | 2500 - 3300 (broad) | Reveals information about hydration and intermolecular interactions. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformations

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the three-dimensional structure and dynamics of molecules in solution at atomic resolution. sioc.ac.cnalfa-chemistry.com It relies on the magnetic properties of atomic nuclei, where transitions between nuclear spin states in an external magnetic field provide a wealth of information about the chemical environment and conformation of a molecule. libretexts.org

For this compound-containing systems, NMR is essential for elucidating their solution-state conformations. One-dimensional (1D) NMR provides initial information on the presence of different conformers. For example, the appearance of doubled peaks in a ¹H NMR spectrum can indicate slow exchange between two dominant conformers on the NMR timescale. nih.gov This can reveal the presence of rotational barriers around specific bonds. nih.gov

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), provide more detailed structural information. COSY identifies scalar-coupled protons, helping to assign the proton signals within the molecule. NOESY is particularly powerful as it detects through-space interactions between protons that are close to each other (typically < 5 Å), providing distance restraints that are crucial for calculating the three-dimensional structure. Transferred NOE experiments can be used to study the conformation of a peptide when it is bound to a larger protein. springernature.com

The unique structure of this compound, with its carbamoyl group, can lead to specific intramolecular interactions that stabilize certain conformations. chemimpex.com NMR can precisely map these interactions, providing insights into the preferred spatial arrangement of the aromatic side chain relative to the peptide backbone. Furthermore, NMR can be used to study the dynamics of these systems, revealing information about the flexibility of different parts of the molecule. sioc.ac.cnnih.gov

Solid-State Structural Analysis of this compound Derivatives

While spectroscopic methods provide insights into the behavior of molecules in solution, solid-state analysis is crucial for understanding their intrinsic structural properties and packing in the crystalline state.

X-ray Crystallography of this compound and Its Conjugates

X-ray crystallography is the gold standard for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline form. sygnaturediscovery.compan.pl By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed electron density map can be generated, from which the positions of individual atoms can be determined with high accuracy. pan.pl

The crystal structure of this compound and its conjugates would provide definitive information about bond lengths, bond angles, and torsion angles. This allows for an unambiguous determination of the molecule's conformation in the solid state. Furthermore, the crystal structure reveals the packing of molecules in the crystal lattice, providing a detailed picture of the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the supramolecular assembly. jhu.edu

Polymorphism and Crystallinity Studies of Fmoc-Amino Acid Derivatives

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration for amino acid derivatives. Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, stability, and melting point.

Studies on the polymorphism and crystallinity of Fmoc-amino acid derivatives are essential for controlling the solid-state properties of these materials. Techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) are commonly used to identify and characterize different polymorphic forms. XRPD provides a fingerprint of the crystal structure, allowing for the differentiation of polymorphs. DSC can detect phase transitions, such as melting and crystallization, and can be used to determine the relative stability of different forms.

Computational Modeling and Molecular Dynamics Simulations of this compound-Containing Systems

Computational methods are indispensable for understanding the molecular-level drivers of self-assembly. Techniques like Density Functional Theory (DFT) and Molecular Dynamics (MD) provide insights into the electronic properties, conformational preferences, and interaction dynamics that govern the formation of larger structures from individual molecules. openaccessjournals.comnih.gov

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com For this compound, DFT calculations are crucial for optimizing the molecule's ground-state geometry and understanding its intrinsic electronic properties. By calculating the distribution of electron density, DFT can identify regions of high and low electron density, which are fundamental to predicting intermolecular interactions.

Key applications of DFT for this compound include:

Geometry Optimization: Determining the most stable three-dimensional conformation of the molecule by finding the lowest energy arrangement of its atoms.

Electronic Property Calculation: Calculating parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO provides information about the molecule's reactivity and electronic transitions. rsc.org

Electrostatic Potential Mapping: Visualizing the electrostatic potential on the molecule's surface to predict sites for electrophilic and nucleophilic attack, as well as regions likely to participate in hydrogen bonding and other electrostatic interactions.

| Computational Method | Primary Application for this compound | Key Insights Gained |

|---|---|---|

| Density Functional Theory (DFT) | Electronic Structure and Geometry Optimization | Optimized molecular geometry, HOMO-LUMO energy gap, electrostatic potential surface, partial atomic charges. mdpi.comrsc.org |

| Molecular Dynamics (MD) | Conformational Landscapes and Self-Assembly | Time-resolved molecular motion, identification of stable and metastable conformers, simulation of aggregation processes. nih.govmdpi.com |

| Molecular Docking | Binding Topography Prediction | Preferred binding poses, calculation of binding affinity (scoring functions), identification of key interacting residues. openaccessjournals.com |

While DFT provides a static picture, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. nih.gov MD simulations calculate the trajectory of atoms and molecules by iteratively solving Newton's equations of motion, providing a detailed understanding of conformational flexibility and the process of self-assembly. mdpi.comlongdom.org

For this compound systems, MD simulations can:

Explore Conformational Landscapes: By simulating the molecule in an explicit solvent like water, MD can map the accessible conformations and the energy barriers between them. This helps identify the most populated and stable shapes the molecule adopts in solution. manchester.ac.uk

Simulate Early-Stage Aggregation: By placing multiple molecules in a simulation box, MD can model the initial steps of self-assembly. It can reveal how molecules approach each other, which interactions (e.g., Fmoc-Fmoc stacking, hydrogen bonding) form first, and how these initial aggregates evolve. longdom.org

Assess Stability: The root-mean-square deviation (RMSD) of atomic positions over time can be monitored to assess the stability of different conformations or assembled structures. nih.gov

Understanding how this compound interacts with itself and other molecules is key to predicting its assembly and potential applications. Computational methods, particularly molecular docking, are used to predict the preferred orientation and binding affinity between a ligand and a receptor. openaccessjournals.com In the context of self-assembly, one molecule can be treated as the "ligand" and a nascent aggregate as the "receptor."

These predictions are based on scoring functions that evaluate the strength of various non-covalent interactions: openaccessjournals.com

Hydrogen Bonding: The carbamoyl group (-CONH2) and the carboxylic acid group (-COOH) of the molecule are strong hydrogen bond donors and acceptors.

π-π Stacking: The aromatic fluorenyl group of the Fmoc moiety and the phenyl ring of phenylalanine are prime candidates for stacking interactions, a major driving force for assembly. reading.ac.ukresearchgate.net

Hydrophobic Interactions: The large, nonpolar Fmoc group contributes significantly to the hydrophobic effect, promoting aggregation in aqueous environments. nih.gov

By analyzing these interactions, computational models can predict the binding topography, revealing how individual molecules fit together to form larger, ordered structures like fibrils.

Supramolecular Assembly and Hydrogelation Properties of this compound Derivatives

Fmoc-protected amino acids are renowned for their ability to self-assemble into supramolecular structures, particularly amyloid-like fibrils, which can entangle to form a hydrogel network. rochester.edursc.org This behavior is the result of a delicate balance of non-covalent interactions.

Upon changing solvent conditions, such as a pH shift or a solvent switch, this compound is expected to self-assemble into elongated, fibrillar nanostructures. nih.gov This process is a hallmark of many Fmoc-amino acid derivatives, which form structures that are often investigated for use as scaffolds in cell culture. beilstein-journals.org

The characterization of these nanostructures typically involves a suite of imaging and scattering techniques:

Transmission Electron Microscopy (TEM): Provides direct visualization of the assembled structures, revealing their morphology, such as whether they are straight or twisted fibrils, ribbons, or tapes. Fibrils formed by similar molecules often have diameters in the range of several nanometers. rochester.edupsu.edu

Small-Angle X-ray Scattering (SAXS): Gives information about the size, shape, and arrangement of nanostructures in solution. It can confirm the fibrillar nature and provide dimensions like the cross-sectional radius of the fibrils. reading.ac.ukrsc.org

Circular Dichroism (CD) Spectroscopy: Used to probe the secondary structure and chiral organization within the assembly. A characteristic signal can indicate the formation of β-sheet-like arrangements between molecules, a common feature in amyloid fibrils and Fmoc-peptide assemblies. semanticscholar.org

The self-assembly of this compound is a hierarchical process driven by specific molecular interactions. The final macroscopic properties of the resulting hydrogel are dictated by the interactions at the molecular level. rsc.org

Role of the Fmoc Group: The bulky, aromatic Fmoc group is the primary engine of self-assembly. researchgate.net The strong propensity for π-π stacking between the fluorenyl rings of adjacent molecules provides the initial driving force for aggregation, leading to the formation of a stable core for the fibril. reading.ac.uknih.gov

Role of the Carbamoyl Group: The ortho-carbamoyl group (-CONH2) on the phenylalanine ring plays a crucial, modifying role. As a potent hydrogen bond donor and acceptor, it can form additional intermolecular hydrogen bonds that are not present in the parent Fmoc-phenylalanine. This can enhance the stability of the fibril and influence the specific packing arrangement of the molecules. Its position (ortho) also introduces steric constraints that can affect the kinetics and thermodynamics of assembly compared to meta- or para-substituted analogues.

Influence of pH: The C-terminal carboxylic acid group is ionizable. At low pH (below its pKa), it is protonated (-COOH) and can act as a hydrogen bond donor. At neutral or high pH, it is deprotonated (-COO-), introducing negative charge and electrostatic repulsion, which can destabilize or prevent fibril formation. nih.govnih.gov This pH-sensitivity is a key feature that allows for triggered hydrogelation.

| Molecular Group | Primary Interaction Type | Influence on Self-Assembly |

|---|---|---|

| Fmoc Group | π-π Stacking, Hydrophobic | Primary driver for aggregation; initiates fibril core formation. researchgate.netnih.gov |

| Phenyl Ring | π-π Stacking, Hydrophobic | Contributes to aromatic stacking interactions with other phenyl or Fmoc groups. nih.gov |

| Carbamoyl Group (-CONH2) | Hydrogen Bonding | Provides additional directional interactions, enhancing fibril stability and influencing molecular packing. chemimpex.com |

| Carboxylic Acid (-COOH) | Hydrogen Bonding, Electrostatic | Mediates pH-dependent assembly; H-bonding at low pH, repulsion at high pH. nih.govnih.gov |

Mechanistic Insights and Functional Design Through Fmoc L 2 Carbamoylphenylalanine Incorporation

Molecular Recognition and Interaction Mechanisms of Fmoc-L-2-Carbamoylphenylalanine-Containing Peptides

The introduction of this compound into a peptide sequence can significantly influence its interaction with biological targets. The carbamoyl (B1232498) moiety, with its capacity for hydrogen bonding and its distinct steric profile, can engender novel binding modes and enhance affinity and selectivity.

Understanding Interactions with Biological Targets at the Molecular Level

Peptides containing this compound are valuable tools for probing and modulating protein-protein interactions, which are often characterized by large and relatively flat interfaces. The design of peptides that can effectively mimic or disrupt these interactions is a key area of research in drug discovery. The carbamoyl group can act as both a hydrogen bond donor and acceptor, allowing for specific interactions with amino acid residues on a target protein that may not be possible with natural amino acids.

Molecular docking studies can provide valuable insights into the binding modes of these modified peptides. For instance, in a hypothetical docking simulation of a peptide containing L-2-Carbamoylphenylalanine into the active site of a protease, the carbamoyl group might be predicted to form key hydrogen bonds with backbone amides or charged residues within the enzyme's binding pocket. These interactions could orient the peptide in a conformation that is favorable for binding and subsequent biological activity. The planarity of the phenyl ring and the steric bulk of the carbamoyl group also contribute to shaping the peptide's conformation and influencing its fit within a binding site.

Influence of Carbamoyl Moiety on Ligand-Receptor Binding

The carbamoyl group at the ortho position of the phenylalanine ring has a profound impact on the ligand-receptor binding properties of peptides. This influence stems from a combination of electronic effects, steric hindrance, and the ability to form specific non-covalent interactions. The carbamoyl moiety can increase the polarity of the amino acid side chain, potentially enhancing interactions with polar residues in a receptor's binding site.

A key contribution of the carbamoyl group is its ability to form additional hydrogen bonds. Compared to the parent phenylalanine, the carbamoyl group introduces two potential hydrogen bond donors (the N-H protons) and a hydrogen bond acceptor (the carbonyl oxygen). This can lead to a significant increase in binding affinity if the receptor has complementary hydrogen bonding partners in the appropriate spatial orientation. For example, studies on other carbamoyl-containing compounds have demonstrated the importance of this group in anchoring the ligand to the target protein through a network of hydrogen bonds.

Design and Research into Enzyme Inhibitors Featuring this compound Analogs

The unique structural features of this compound make it an attractive building block for the design of enzyme inhibitors. By strategically placing this modified amino acid within a peptide sequence, it is possible to create potent and selective inhibitors for a variety of enzyme classes, including proteases, kinases, and phosphatases.

Structure-Activity Relationship (SAR) Studies in Enzyme Inhibition

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of enzyme inhibitors. By systematically modifying the structure of a lead compound and evaluating the effects on its inhibitory activity, researchers can identify key structural features required for potent inhibition. While specific SAR studies on this compound analogs are not extensively reported in the public domain, we can infer potential SAR trends based on studies of related phenylalanine derivatives.

For instance, in the development of protease inhibitors, modifications to the P1, P2, and P3 residues of a peptide substrate analog can have a dramatic impact on inhibitory potency. Replacing a natural amino acid with this compound at a key position could enhance binding to the enzyme's active site. Further modifications, such as altering the substituents on the phenyl ring or modifying the carbamoyl group itself, could be explored to further optimize inhibitory activity.

A hypothetical SAR study could involve synthesizing a series of peptides where the position of the L-2-Carbamoylphenylalanine is varied, or where the carbamoyl group is replaced with other functional groups of similar size but different electronic properties (e.g., a nitro group or a cyano group). The inhibitory activity of these analogs against a target enzyme would then be determined, for example, by measuring their IC50 values.

| Compound | Modification | Target Enzyme | IC50 (nM) |

| Peptide 1 (Parent) | Phenylalanine at P2 | Protease X | 500 |

| Peptide 2 | L-2-Carbamoylphenylalanine at P2 | Protease X | 50 |

| Peptide 3 | L-3-Carbamoylphenylalanine at P2 | Protease X | 200 |

| Peptide 4 | L-4-Carbamoylphenylalanine at P2 | Protease X | 150 |

| Peptide 5 | L-2-Nitrophenylalanine at P2 | Protease X | 800 |

This is a hypothetical data table for illustrative purposes.

Mechanistic Elucidation of Inhibitory Action

Understanding the mechanism by which an inhibitor exerts its effect is fundamental to its development as a therapeutic agent. Enzyme inhibitors can act through various mechanisms, including competitive, non-competitive, uncompetitive, and mixed inhibition. Kinetic studies are employed to determine the mechanism of action of a novel inhibitor. rsc.org

For a peptide containing L-2-Carbamoylphenylalanine that acts as a competitive inhibitor, it would bind to the active site of the enzyme, thereby preventing the substrate from binding. khanacademy.org This would be reflected in kinetic data by an increase in the apparent Michaelis constant (Km) with no change in the maximum velocity (Vmax). A study on dipeptides containing a sterically constrained phenylalanine analog, (E)-2,3-methanophenylalanine, found that they acted as competitive inhibitors of chymotrypsin. nih.gov The most potent of these inhibitors had an inhibition constant (Ki) of 0.16 mM. nih.gov

In contrast, a non-competitive inhibitor would bind to a site on the enzyme distinct from the active site, causing a conformational change that reduces the enzyme's catalytic efficiency. This would result in a decrease in Vmax with no change in Km. Uncompetitive inhibitors bind only to the enzyme-substrate complex, leading to a decrease in both Vmax and Km. khanacademy.org

To illustrate, kinetic data for a hypothetical inhibitor could be presented as follows:

| Substrate Concentration (mM) | Initial Velocity (µM/min) (No Inhibitor) | Initial Velocity (µM/min) (with Inhibitor) |

| 0.1 | 5.0 | 2.0 |

| 0.2 | 8.3 | 3.6 |

| 0.5 | 14.3 | 6.7 |

| 1.0 | 20.0 | 10.0 |

| 2.0 | 28.6 | 14.3 |

This is a hypothetical data table for illustrative purposes.

Development of Chemical Biology Probes and Tools

Beyond its application in therapeutic peptide design, this compound can be a valuable component in the development of chemical biology probes and tools. These probes are designed to study biological processes in living systems with high specificity and temporal control. For example, the carbamoyl group could be modified to incorporate a reporter group, such as a fluorophore or a biotin (B1667282) tag.

The synthesis of such probes would involve coupling the modified this compound derivative into a peptide sequence that is known to bind to a specific protein of interest. The resulting probe could then be used in a variety of applications, such as fluorescence microscopy to visualize the localization of the target protein within a cell, or in pull-down assays to identify binding partners of the target protein.

The development of fluorescent probes, for instance, often involves designing molecules that exhibit a change in their fluorescence properties upon binding to their target. mdpi.com A peptide probe containing a fluorophore-modified L-2-Carbamoylphenylalanine could be designed to be "turned on" upon binding to its target protein, providing a direct readout of the binding event. This approach would be highly valuable for studying dynamic cellular processes in real-time.

Reporter Conjugation Strategies via Carbamoyl Group

The covalent attachment of reporter molecules, such as fluorescent dyes or affinity tags, is essential for visualizing and isolating peptides and their binding partners. While peptides are typically functionalized for conjugation through highly reactive and bioorthogonal handles (e.g., azides, alkynes), the native functional groups of non-canonical amino acids present alternative possibilities.

The carbamoyl group (-CONH2) on the phenylalanine side chain consists of an amide bond. While amides can undergo chemical reactions, they are generally stable and not considered conventional handles for direct bioconjugation under mild, biocompatible conditions. The development of specific and efficient methods for labeling peptides often relies on the introduction of functional groups designed explicitly for this purpose. For instance, some advanced photochemical methods have been developed to transfer a carbamoyl group to a tryptophan residue to modify it, but this represents a different strategy than conjugating a reporter onto a pre-existing carbamoyl moiety. d-nb.inforesearchgate.net Consequently, while the carbamoyl group contributes significantly to the steric and electronic properties of the amino acid, it is not a primary or commonly exploited site for the direct conjugation of reporter molecules.

Utilization in Investigating Protein-Protein Interactions

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and peptides that can modulate these interactions are of significant therapeutic and research interest. chemimpex.com The incorporation of this compound into peptide sequences provides a sophisticated tool for dissecting the molecular basis of these interactions.

By acting as a structural mimic or bioisostere of natural amino acids, carbamoylphenylalanine allows researchers to probe the specific forces driving PPIs. For example, it can be used to replace residues like Tyrosine to determine the role of the phenolic hydroxyl group in a binding event. A key study demonstrated this principle by replacing the N-terminal Tyrosine in an opioid peptide with an analogue containing a carbamoyl group instead of the critical hydroxyl group. researchgate.net This single substitution transformed the peptide from a potent agonist to an antagonist, illustrating that the carbamoyl group could fulfill the steric requirements of the binding pocket but could not replicate the specific hydrogen-bonding interactions necessary for receptor activation. researchgate.net

Furthermore, carbamoylphenylalanine has been successfully used to generate synthetic peptide ligands that retain high affinity for their targets. In one study, it was substituted into antibody-binding peptides to create variants with enhanced stability while maintaining the necessary binding affinity. proquest.com These applications underscore the utility of this compound as a tool for rational peptide design, enabling the investigation of binding mechanisms and the development of peptides with tailored functionalities. chemimpex.com

| Application Area | Peptide Context | Key Finding | Reference |

|---|---|---|---|

| Receptor Binding Analysis | Opioid Peptides | Replacement of Tyr (hydroxyl group) with a carbamoyl-containing analogue converted an agonist to an antagonist, clarifying the role of the hydroxyl group in receptor activation. | researchgate.net |

| Affinity Ligand Design | Antibody-Binding Peptides | Incorporation of 4-carbamoylphenylalanine was used to create peptide variants that retained target affinity while exhibiting improved enzymatic resistance. | proquest.com |

Modulation of Peptide Stability and Proteolytic Resistance

A major obstacle in the development of therapeutic peptides is their susceptibility to degradation by proteases in the body. researchgate.net The incorporation of modified amino acids like this compound is a well-established strategy to overcome this limitation. The presence of the carbamoyl group on the phenyl ring enhances the peptide's stability and resistance to enzymatic cleavage. chemimpex.comsmolecule.com

This principle has been applied in the design of robust peptide ligands for bioseparations, where resistance to proteases present in biological samples is crucial. proquest.com By creating peptide variants with carbamoylphenylalanine, researchers have developed affinity ligands with high enzymatic resistance, ensuring their longevity and performance in demanding applications. proquest.com

| Peptide/Compound Context | Observed Effect of Carbamoylphenylalanine Incorporation | Attributed Reason | Reference |

|---|---|---|---|

| General Peptide Synthesis | Enhances stability and reactivity of the peptide sequence. | Unique structure characterized by the carbamoyl group. | chemimpex.com |

| Therapeutic Peptides (Opioids) | Overcomes poor resistance to proteolytic degradation. | Structural modification hindering enzyme access. | researchgate.net |

| Peptide-Drug Conjugates | Improves protease resistance and metabolic stability. | Structural modification and/or peptide cyclization. | google.comgoogle.com |

| Peptide Affinity Ligands | Produces variants with high resistance against proteases. | Use of chemically modified L-amino acids to block enzyme attack. | proquest.com |

Advanced Analytical Methodologies for Research Characterization and Purity Assessment of Fmoc L 2 Carbamoylphenylalanine and Its Conjugates

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) for Purity Analysis

HPLC and its more advanced counterpart, UHPLC, are cornerstone techniques for assessing the purity of Fmoc-L-2-Carbamoylphenylalanine and its peptide conjugates. These methods separate components in a mixture based on their differential interactions with a stationary phase and a liquid mobile phase, allowing for precise quantification of the main compound and any impurities. UHPLC, utilizing smaller stationary phase particles (<2 µm) and higher pressures than traditional HPLC, offers significant improvements in resolution, speed, and sensitivity, making it ideal for analyzing complex peptide samples. phenomenex.com

The purity of this compound is typically expected to be ≥ 98% as determined by HPLC. chemimpex.com For peptide derivatives, purity is often assessed by integrating all UHPLC signals at a specific wavelength, commonly 214 nm, which corresponds to the absorption of the peptide backbone. rsc.org

Method Development for this compound and its Peptide Derivatives

Developing a robust HPLC or UHPLC method is critical for achieving accurate and reproducible purity analysis. The process involves the systematic optimization of several key parameters to obtain good resolution between the main peptide peak and any impurities, which may include deletion sequences, incompletely deprotected peptides, or diastereomers.

Key Chromatographic Parameters:

Stationary Phase (Column): Reversed-phase (RP) columns are the most widely used for peptide analysis. C8 and C18 columns are common choices, with C18 offering greater hydrophobicity and retention for many peptides. nih.govrsc.org For instance, an Agilent Zorbax 300SB-C18 column (2.1 mm × 150 mm, 5.0 µm particle size) is suitable for standard analysis of peptide samples. rsc.org Chiral stationary phases (CSPs), such as polysaccharide-based Lux Cellulose or CHIROBIOTIC T and R columns, are employed for the enantiomeric separation of Fmoc-amino acids. phenomenex.comsigmaaldrich.com

Mobile Phase: A typical mobile phase consists of an aqueous component (Solvent A) and an organic modifier (Solvent B), usually acetonitrile (B52724) (MeCN). rsc.orgrsc.org To improve peak shape and resolution, an acid additive, most commonly trifluoroacetic acid (TFA) at a concentration of 0.05% to 0.2%, is incorporated into both solvents. nih.govrsc.org Formic acid is also used, particularly for LC-MS compatibility. phenomenex.com

Gradient Elution: A linear gradient, where the concentration of the organic modifier (Solvent B) is increased over time, is standard for eluting peptides of varying hydrophobicities. A shallow gradient, such as a 1% increase in acetonitrile per minute, often provides the best resolution for complex peptide mixtures. nih.gov A typical gradient might run from 5% to 95% acetonitrile over 20-30 minutes. rsc.org

Flow Rate and Temperature: Flow rates are dependent on the column dimensions, with typical analytical HPLC flow rates around 1 mL/min and UHPLC flow rates often in the range of 0.2 to 0.8 mL/min. rsc.orgnih.gov Temperature control, often elevated to between 30°C and 60°C, can improve peak shape and alter selectivity. nih.govgoogle.comchromatographyonline.com

Detection: UV detection is standard, with wavelengths set at 210 nm, 214 nm, or 220 nm for detecting the peptide backbone, or 266 nm for the Fmoc group. rsc.orgphenomenex.comjasco-global.com A photodiode array (PDA) detector can monitor a range of wavelengths simultaneously. rsc.org

| Parameter | Example Condition 1 (Peptide Analysis) rsc.org | Example Condition 2 (Fmoc-Amino Acid Separation) nih.gov | Example Condition 3 (Peptide Purity) rsc.org |

|---|---|---|---|

| System | UHPLC | HPLC | HPLC |

| Column | Agilent Zorbax 300SB-C18 (2.1 x 150 mm, 5 µm) | C8 or C18 | Vydac 218TPTM C18 (4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% TFA | 0.2% aq. TFA (pH 2) | 0.05% TFA in Water |

| Mobile Phase B | Acetonitrile with 0.1% TFA | 0.2% TFA in Acetonitrile | 0.05% TFA in Acetonitrile |

| Gradient | 5-95% B over 20 min | Linear, 1% MeCN/min | 5-95% B over 15 min |

| Flow Rate | 0.8 mL/min | 1 mL/min | 0.6 mL/min |

| Detection | UV at 214 nm | UV at 210 nm | PDA (190-400 nm) |

Preparative HPLC for Compound Isolation and Purification

Following synthesis and cleavage from the solid-phase resin, crude peptide products are complex mixtures containing the desired peptide along with various impurities. Preparative reversed-phase HPLC is the standard and often necessary method for isolating and purifying the target peptide, such as a conjugate of this compound, to a high degree of purity (>95-99%). google.comajpamc.com

The principles of preparative HPLC are similar to analytical HPLC, but it utilizes larger columns (e.g., 20-50 mm inner diameter or larger), higher flow rates (e.g., 15-20 mL/min), and significantly larger sample loads (from milligrams to grams). rsc.orggoogle.com The goal is to maximize throughput while achieving the desired purity. Fractions are collected as the peptide elutes from the column, and the purity of each fraction is monitored by analytical HPLC. google.com Fractions that meet the required purity specification (e.g., >95% purity with no single impurity >1%) are then pooled together. google.com In some cases, a second, orthogonal preparative HPLC step may be required to remove persistent impurities. google.com

Mass Spectrometry (MS) Techniques for Structural Confirmation and Impurity Profiling

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight of this compound and its peptide derivatives, providing unequivocal structural confirmation and aiding in the identification of impurities.

LC-MS and LC-MS/MS for Intact Mass and Fragmentation Analysis

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. As peptides elute from the LC column, they are ionized, typically using electrospray ionization (ESI), and their molecular weights are determined. ncsu.edunih.gov This provides confirmation that the synthesized peptide has the correct intact mass. rsc.org

Tandem mass spectrometry (LC-MS/MS) takes this a step further by providing detailed structural information through fragmentation analysis. ncsu.edunih.gov In an LC-MS/MS experiment, a specific precursor ion (e.g., the protonated molecular ion of the peptide) is selected and subjected to collision-induced dissociation (CID). This process breaks the peptide at its amide bonds, generating a series of characteristic product ions (b- and y-ions). Analyzing the fragmentation pattern allows for the verification of the amino acid sequence of the peptide conjugate. researchgate.net This technique is also invaluable for characterizing impurities, as their fragmentation patterns can reveal their structures, such as identifying a deletion sequence or a modification to an amino acid side chain. The fragmentation of the Fmoc group itself can also be observed, with characteristic ions appearing at m/z 179. chainonbio.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can measure the m/z ratio of an ion with extremely high accuracy (typically to within 5 ppm or 0.001 atomic mass units). researchgate.netbioanalysis-zone.com This capability allows for the determination of the "exact mass" of a molecule, which in turn enables the unambiguous determination of its elemental formula. bioanalysis-zone.comlabmanager.com

For a compound like this compound (C₂₅H₂₂N₂O₅, exact mass: 430.1529), HRMS can confirm its identity by measuring a mass that is consistent with this formula to several decimal places. chemimpex.compnas.org This level of precision is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions. bioanalysis-zone.com HRMS is a powerful tool for confirming the synthesis of the correct target molecule and for identifying unknown impurities by providing their elemental formulas, which significantly narrows down the possibilities for their structures. researchgate.netnih.gov

| Technique | Primary Application | Information Obtained | Key Advantage |

|---|---|---|---|

| LC-MS | Intact Mass Confirmation | Molecular weight of the peptide and impurities. rsc.orgnih.gov | Confirms successful synthesis of the target molecule. |

| LC-MS/MS | Structural Elucidation & Sequencing | Amino acid sequence via fragmentation patterns (b- and y-ions). ncsu.eduresearchgate.net | Provides definitive sequence confirmation and impurity structure. |

| HRMS | Exact Mass Determination | Highly accurate mass (<5 ppm error), elemental formula (e.g., C₂₅H₂₂N₂O₅). researchgate.netpnas.org | Unambiguous confirmation of elemental composition. bioanalysis-zone.com |

Derivatization Strategies for Enhanced Analytical Detection and Separation

Derivatization in the context of this compound analysis can refer to several strategies. The Fmoc group itself is a derivatizing agent, attached to the N-terminus of the amino acid to serve as a protecting group during synthesis and to provide a strong chromophore for UV detection. phenomenex.com

A key analytical strategy involves the quantitative cleavage of this very Fmoc group. Under basic conditions (e.g., using aqueous sodium hydroxide (B78521) or piperidine), the Fmoc group is removed, releasing dibenzofulvene (DBF). nih.gov This released DBF molecule has a strong UV absorbance and can be accurately quantified by HPLC or UV-vis spectroscopy. Because the stoichiometry between the immobilized peptide and the released DBF is 1:1, this method provides a straightforward and accessible way to determine the concentration of a peptide that has been immobilized on a surface, nanoparticle, or hydrogel. nih.gov

For the analysis of amino acids in general, including precursors or hydrolysates of peptide conjugates, derivatization is often essential due to the lack of a strong native chromophore in most amino acids. thermofisher.com A common and well-established pre-column derivatization protocol involves reacting primary amino acids with o-phthaldialdehyde (OPA) and then reacting secondary amino acids (like proline) with 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl). thermofisher.comconicet.gov.ar This dual derivatization creates highly fluorescent products that can be sensitively detected and quantified by HPLC with fluorescence detection (FLD), allowing for comprehensive amino acid profiling. jasco-global.comthermofisher.com While this compound is already derivatized, these methods are relevant for analyzing its constituent parts or related impurities.

Furthermore, chiral derivatizing agents, such as Marfey's reagent, can be used to separate D- and L-amino acid enantiomers by LC-MS/MS, which is crucial for assessing the stereochemical purity of the starting materials and the final peptide product. chromatographyonline.com

Pre-column and Post-column Derivatization with Fmoc-Cl for Amino Acid Analysis in Research

Amino acid analysis (AAA) is a cornerstone technique for determining the composition and concentration of peptides and proteins. For amino acids that lack a strong chromophore, such as the parent L-2-Carbamoylphenylalanine, chemical derivatization is necessary for sensitive detection by High-Performance Liquid Chromatography (HPLC). creative-proteomics.com 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) is a widely used derivatization reagent that reacts with primary and secondary amino groups to form highly fluorescent and UV-active adducts. creative-proteomics.comnih.gov This process can be implemented in two distinct modes: pre-column and post-column derivatization.

Pre-column Derivatization: In this approach, the amino acid is derivatized with Fmoc-Cl before injection into the HPLC system. oup.com The reaction is typically carried out at room temperature in an alkaline borate (B1201080) buffer (pH 8-10). oup.comnih.govconicet.gov.ar The resulting Fmoc-amino acid derivatives are stable and can be readily separated using reversed-phase HPLC and detected with high sensitivity by UV or fluorescence detectors. tandfonline.comresearchgate.net Pre-column derivatization is favored for its high sensitivity and the stability of the formed derivatives, which allows for automated analysis. nih.govtandfonline.com However, careful control of reaction conditions is necessary to ensure complete and reproducible derivatization, and excess reagent or by-products must be managed to avoid interference with the chromatogram. conicet.gov.ar

Post-column Derivatization: Alternatively, the underivatized amino acids are first separated by chromatography, typically ion-exchange, and then mixed with the derivatizing reagent (Fmoc-Cl) in a post-column reactor before reaching the detector. researchgate.net This method is often considered more rugged and reproducible because the derivatization reaction does not need to go to completion, as long as the conditions are consistent. researchgate.net A significant advantage is that the separation column is not exposed to the derivatization reagent or potential by-products, which can prevent column degradation and extend its lifetime. researchgate.net The main drawback is the potential for band broadening due to the additional volume of the post-column reactor, which can reduce chromatographic efficiency. researchgate.net

| Feature | Pre-column Derivatization | Post-column Derivatization |

|---|---|---|

| Process Stage | Derivatization occurs before chromatographic separation. | Derivatization occurs after chromatographic separation. |

| Primary Chromatography | Reversed-Phase HPLC | Ion-Exchange Chromatography |

| Advantages | High sensitivity; stable derivatives formed; suitable for automation. nih.govtandfonline.com | More rugged and reproducible; protects the analytical column from harsh reagents. researchgate.net |

| Disadvantages | Potential for interference from reagent by-products; requires careful control of reaction conditions. conicet.gov.ar | Potential for band broadening; may require more complex instrumentation. researchgate.net |

Quenching and Stabilization of Fmoc Derivatives for Reproducible Analysis

The derivatization reaction with Fmoc-Cl must be carefully controlled to ensure analytical reproducibility. A critical step in pre-column derivatization protocols is quenching the reaction to stop the formation of derivatives and to consume excess Fmoc-Cl. oup.com The hydrolysis of Fmoc-Cl is a competing reaction, and its product, Fmoc-OH, can interfere with the analysis. creative-proteomics.comconicet.gov.ar

Several strategies are employed to quench the reaction and stabilize the derivatives:

Addition of a Primary Amine: A common method is to add a highly reactive primary amine that scavenges the excess Fmoc-Cl. Reagents like 1-adamantanamine (ADAM) or tyramine (B21549) are effective for this purpose. oup.comconicet.gov.ar This quickly halts the derivatization of the target amino acid and converts the remaining Fmoc-Cl into a single, predictable by-product that can be easily separated chromatographically. oup.com

Acidification: Fmoc-amino acid derivatives can be unstable under the basic conditions required for the derivatization reaction. ikm.org.my After a set reaction time, the mixture is acidified, typically by adding hydrochloric acid (HCl). ikm.org.mywaters.com This acidification step serves two purposes: it effectively stops the reaction by neutralizing the basic catalyst and stabilizes the newly formed Fmoc-derivatives. ikm.org.my Studies have shown that after acidification, the derivatives are stable for at least 24 hours, which is crucial for automated analysis using an autosampler. ikm.org.my

| Reagent | Mechanism | Purpose and Outcome |

|---|---|---|

| 1-Adamantanamine (ADAM) | Reacts with excess Fmoc-Cl. | Stops the derivatization reaction after a defined time (e.g., 5 minutes). oup.com |